

# Application Notes and Protocols: Step-by-Step Synthesis of Lamivudine Salicylate from Lamivudine

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Compound of Interest		
Compound Name:	Lamivudine salicylate	
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## Introduction

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and Hepatitis B. The formation of pharmaceutical salts is a common strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. **Lamivudine salicylate**, a salt of Lamivudine with salicylic acid, has been utilized as a key intermediate in the purification of Lamivudine. This document provides a detailed protocol for the synthesis of **Lamivudine salicylate** from Lamivudine, including reaction conditions, purification, and characterization, designed for researchers in drug development and medicinal chemistry.

# Synthesis of Lamivudine Salicylate

The synthesis of **Lamivudine salicylate** involves a straightforward acid-base reaction between Lamivudine and salicylic acid in a suitable solvent system. The selection of the solvent is critical to ensure the dissolution of the reactants and the precipitation of the desired salt. Isopropyl alcohol is a commonly used solvent for this purpose.

# **Experimental Protocol**

Materials:



- Lamivudine (API)
- Salicylic Acid (Reagent Grade)
- Isopropyl Alcohol (IPA) (Anhydrous)
- Deionized Water

#### Equipment:

- · Reaction flask with a magnetic stirrer and reflux condenser
- · Heating mantle
- · Buchner funnel and filtration apparatus
- Vacuum oven
- Analytical balance
- Standard laboratory glassware

#### Procedure:

- Dissolution of Reactants:
  - In a clean and dry reaction flask, add Lamivudine and a molar equivalent of salicylic acid.
  - Add a sufficient volume of isopropyl alcohol to the flask to dissolve the reactants upon heating. A typical starting concentration is around 10-20 volumes of solvent relative to the mass of Lamivudine.
  - Stir the mixture at room temperature for 10-15 minutes.
- Reaction and Crystallization:
  - Heat the mixture to reflux (approximately 82°C for isopropyl alcohol) with continuous stirring until all solids are dissolved, forming a clear solution.



- Once a clear solution is obtained, gradually cool the reaction mixture to room temperature (20-25°C) while stirring. The Lamivudine salicylate salt will start to crystallize out of the solution.
- To enhance crystallization, the mixture can be further cooled to 0-5°C in an ice bath and stirred for an additional 1-2 hours.
- Isolation and Purification:
  - Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
  - Wash the filter cake with a small amount of cold isopropyl alcohol to remove any unreacted starting materials and impurities.
  - Dry the collected white crystalline solid under vacuum at 40-50°C until a constant weight is achieved.

**Data Presentation** 

Parameter	Value	Reference
Molecular Formula	C15H17N3O6S	[1]
Molecular Weight	367.38 g/mol	Calculated
Appearance	White to off-white crystalline powder	[1]
Melting Point	Not explicitly found for direct synthesis	N/A
Solubility	Slightly soluble in methanol	[1]
Typical Yield	>85% (based on related preparations)	[1]

# Characterization of Lamivudine Salicylate High-Performance Liquid Chromatography (HPLC)



HPLC is a crucial technique for assessing the purity of the synthesized **Lamivudine salicylate** and for quantifying any residual starting materials.

#### Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is suitable.
- Mobile Phase: A mixture of a buffer (e.g., ammonium acetate or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: UV detection at a wavelength where both Lamivudine and salicylic acid have significant absorbance, for example, 277 nm.[2]
- Sample Preparation: Dissolve a known amount of the synthesized **Lamivudine salicylate** in the mobile phase to a suitable concentration.

# **Spectroscopic Analysis**

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to confirm the formation of the salt by observing changes in the characteristic vibrational frequencies of the functional groups in Lamivudine and salicylic acid. Key expected observations include:

- A shift in the carboxylate (COO<sup>-</sup>) stretching frequencies of the salicylate anion compared to the carboxylic acid (COOH) of salicylic acid.
- Changes in the N-H and C=O stretching vibrations of the pyrimidinone ring of Lamivudine upon protonation.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:



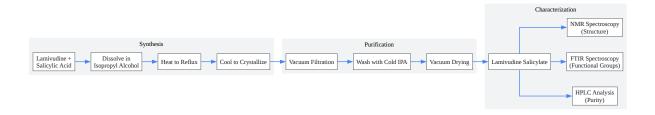
<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized salt.

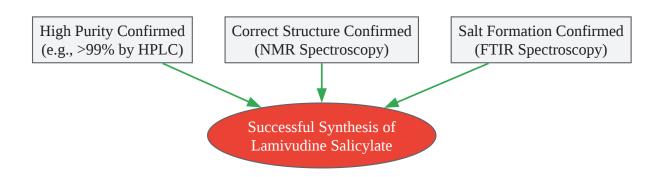
- ¹H NMR: Expect to see characteristic peaks for both the Lamivudine and salicylate moieties. The formation of the salt may lead to shifts in the chemical shifts of protons near the basic nitrogen of Lamivudine and the acidic proton of salicylic acid (which will be absent).
- ¹³C NMR: Similar to ¹H NMR, the ¹³C spectrum will show peaks corresponding to both components of the salt, with potential shifts in the carbon signals of the pyrimidinone ring and the carboxylate group upon salt formation.

# **Experimental Workflow and Diagrams**

The overall process for the synthesis and characterization of **Lamivudine salicylate** can be visualized through the following workflow diagram.







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## References

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